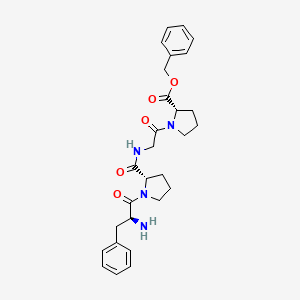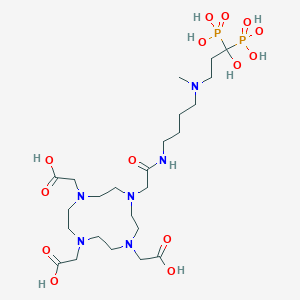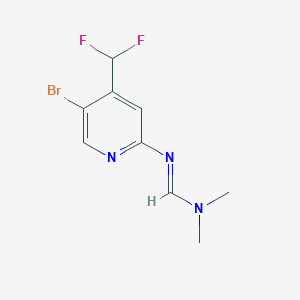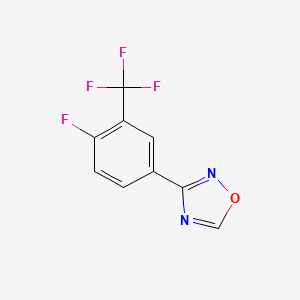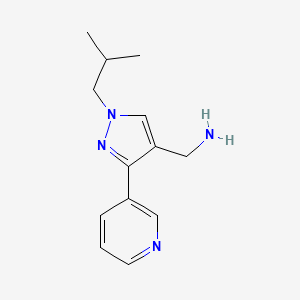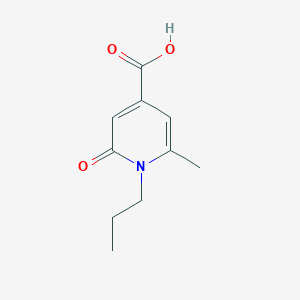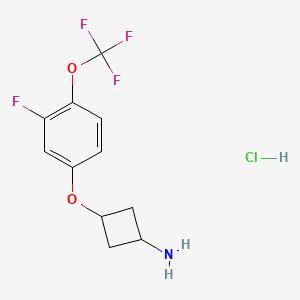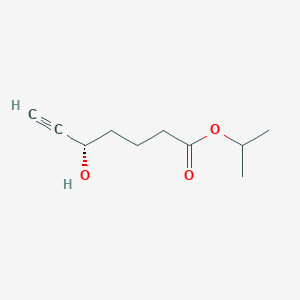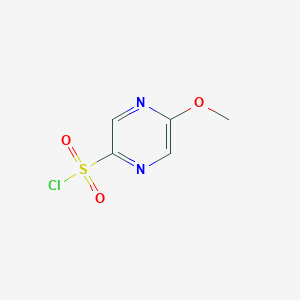
5-Methoxypyrazine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is a sulfonyl chloride derivative of methoxypyrazine, characterized by the presence of a sulfonyl chloride group attached to the pyrazine ring. This compound is primarily used in research and development within the chemical and pharmaceutical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-sulfonyl chloride typically involves the chlorination of 5-methoxypyrazine-2-sulfonic acid. One common method includes the use of chlorosulfonic acid as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including this compound, can be optimized using continuous flow protocols. This method enhances the safety and efficiency of the process by providing better control over reaction parameters and reducing the risk of thermal runaway .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively.
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride can be used for oxidative transformations.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
5-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methoxypyrazine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a serine protease inhibitor.
3-Alkyl-2-Methoxypyrazines: Compounds with similar pyrazine structures but different functional groups, used in flavor and fragrance industries.
Uniqueness
5-Methoxypyrazine-2-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity compared to other methoxypyrazines. This makes it particularly valuable in the synthesis of sulfonamide-based compounds and other specialized chemical applications .
Propiedades
Número CAS |
1108654-58-5 |
|---|---|
Fórmula molecular |
C5H5ClN2O3S |
Peso molecular |
208.62 g/mol |
Nombre IUPAC |
5-methoxypyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3 |
Clave InChI |
MOYRDVWXZYCSNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


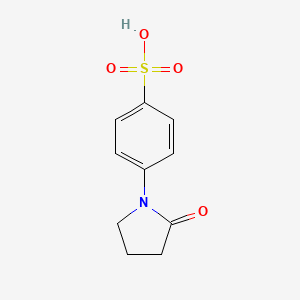
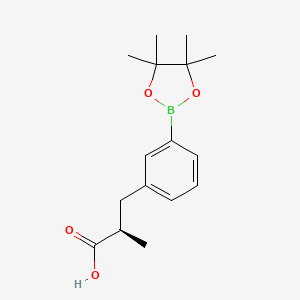
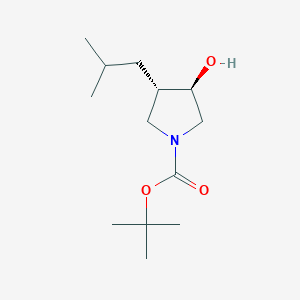
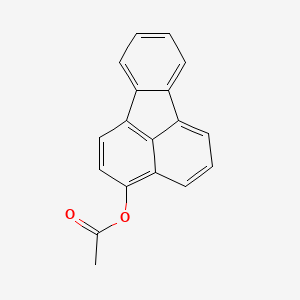
![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)
